molecular formula C13H14N2O2 B14546800 1-Methyl-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-6,11-dione CAS No. 62047-67-0

1-Methyl-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-6,11-dione

Cat. No.: B14546800
CAS No.: 62047-67-0
M. Wt: 230.26 g/mol
InChI Key: HYOXRZLWMICHLB-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-6,11-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a fused ring system that includes both pyridazine and phthalazine moieties, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-Methyl-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-6,11-dione typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: The formation of the fused ring system can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Condensation Reactions: Condensation of phthalic anhydride with hydrazine derivatives followed by methylation can lead to the desired compound.

    Industrial Production: Large-scale production may involve optimized reaction conditions, such as the use of catalysts and specific solvents to increase yield and purity.

Chemical Reactions Analysis

1-Methyl-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-6,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted under reflux or at elevated temperatures.

    Major Products: The products of these reactions vary depending on the conditions and reagents used, but can include a range of substituted and functionalized derivatives.

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-6,11-dione has been explored for its applications in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-6,11-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

1-Methyl-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-6,11-dione can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine and other tetrahydropyridazine derivatives share structural similarities.

    Uniqueness: The presence of both pyridazine and phthalazine rings in a single molecule distinguishes it from other related compounds, potentially leading to unique chemical and biological properties.

Properties

CAS No.

62047-67-0

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

4-methyl-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-6,11-dione

InChI

InChI=1S/C13H14N2O2/c1-9-5-4-8-14-12(16)10-6-2-3-7-11(10)13(17)15(9)14/h2-3,6-7,9H,4-5,8H2,1H3

InChI Key

HYOXRZLWMICHLB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN2N1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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